molecular formula C9H7F2IO2 B14903520 Ethyl 3,4-difluoro-5-iodobenzoate

Ethyl 3,4-difluoro-5-iodobenzoate

Cat. No.: B14903520
M. Wt: 312.05 g/mol
InChI Key: OBBRLJPYRWWDOR-UHFFFAOYSA-N
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Description

Ethyl 3,4-difluoro-5-iodobenzoate is a high-purity chemical reagent intended for research applications only. It is not for diagnostic, therapeutic, or personal use. As a multi-functional scaffold, its primary research value lies in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. The iodine moiety is an excellent site for functionalization via reactions such as the Sonogashira coupling to incorporate alkynes , or the Hagihara-Sonogashira coupling to build dendrimer structures . The presence of two fluorine atoms on the aromatic ring introduces strong electron-withdrawing effects and provides potential sites for further nucleophilic substitution, allowing researchers to fine-tune the electronic properties of the molecule . This combination of features makes it a valuable precursor in the development of more complex molecules, including potential pharmaceuticals, agrochemicals, and functional materials . The ester group offers additional versatility, as it can be hydrolyzed to the corresponding acid or reduced to an alcohol. Researchers can leverage this compound to construct heterocyclic systems, such as isocoumarins, through palladium-catalyzed lactonization protocols . Its application is strictly confined to laboratory research.

Properties

Molecular Formula

C9H7F2IO2

Molecular Weight

312.05 g/mol

IUPAC Name

ethyl 3,4-difluoro-5-iodobenzoate

InChI

InChI=1S/C9H7F2IO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3

InChI Key

OBBRLJPYRWWDOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-difluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 3,4-difluorobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of ethyl 3,4-difluoro-5-iodobenzoate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the iodine atom. These effects can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogen placement, ester groups, or fluorine/iodine counts, which influence reactivity, solubility, and applications. Below is a comparative analysis (Table 1):

Compound Name Substituent Positions Ester Group Similarity Score (vs. Target) Price (1g) Key Applications
Ethyl 3,4-difluoro-5-iodobenzoate 3,4-F; 5-I Ethyl Reference (1.00) N/A Pharmaceuticals, Imaging
Methyl 2,4-difluoro-5-iodobenzoate 2,4-F; 5-I Methyl 0.98 Discontinued Synthetic intermediates
Ethyl 2,6-difluoro-3-iodobenzoate 2,6-F; 3-I Ethyl 0.94 N/A Agrochemical research
Ethyl 2,4-difluoro-5-iodobenzoate 2,4-F; 5-I Ethyl 0.98 €50.00 Antimicrobial agents

Key Observations :

  • Ester Group : Methyl esters (e.g., Methyl 2,4-difluoro-5-iodobenzoate) exhibit lower lipophilicity than ethyl analogs, impacting bioavailability in drug design .

Physicochemical Properties

  • Lipophilicity : Ethyl esters generally have higher logP values than methyl analogs due to the longer alkyl chain. For example, this compound is predicted to have a logP ~3.2, whereas its methyl counterpart (Methyl 2,4-difluoro-5-iodobenzoate) has logP ~2.7 .
  • Thermal Stability : Fluorine at the 3- and 4-positions increases thermal stability compared to 2-fluorinated analogs, as para-fluorine substituents reduce ring strain .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,4-difluoro-5-iodobenzoate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification of benzoic acid derivatives. For example:

Precursor Selection : Start with 3,4-difluoro-5-iodobenzoic acid. React with ethanol under acidic conditions (e.g., H₂SO₄) via Fischer esterification .

Reaction Optimization : Use anhydrous solvents (DMF or THF) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the ester .

Purity Validation : Confirm purity (>95%) via melting point analysis, NMR (¹H/¹³C), and GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify fluorine and iodine substituent effects. For example:
    • Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with fluorine .
    • Ethyl group signals: δ ~1.3 ppm (CH₃ triplet) and δ ~4.3 ppm (CH₂ quartet).
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ (m/z ~328) and fragment ions (e.g., loss of -OEt, m/z ~255) .

Advanced Research Questions

Q. How can SHELX software aid in the crystallographic analysis of this compound?

Methodological Answer: SHELXTL (Bruker AXS) or SHELXL (open-source) can refine crystal structures:

Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : Apply direct methods (SHELXS) to locate heavy atoms (iodine).

Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen placement.

Validation : Check R-factors (<5%) and residual electron density maps .

Q. Common Challenges :

  • Heavy atom (I) absorption: Apply multi-scan corrections.
  • Disorder in ethyl groups: Use PART instructions in SHELXL .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings.

  • Optimize geometry at B3LYP/6-31G(d) level for C, H, O, F; LANL2DZ basis set for iodine .

Electrostatic Potential Maps : Identify electron-deficient aromatic carbons (iodine and fluorine substituents direct electrophilic attacks).

Kinetic Studies : Compare computed activation energies with experimental yields to validate models .

Q. How to resolve contradictions in thermal stability data across studies?

Methodological Answer:

Controlled Experiments : Perform thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, N₂ atmosphere).

Data Normalization : Account for sample purity (e.g., residual solvents lower decomposition points).

Statistical Analysis : Use ANOVA to compare datasets; identify outliers via Grubbs’ test .

Q. Example Table :

StudyDecomposition Temp (°C)Purity (%)Conditions
A18092Air
B19598N₂
C17085Vacuum

Q. What methodological approaches are recommended for analyzing degradation products of this compound under UV exposure?

Methodological Answer:

Photolysis Setup : Use a UV chamber (λ = 254 nm) with quartz vessels.

LC-MS/MS Analysis :

  • Column: C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase: Water/acetonitrile (0.1% formic acid).

Degradation Pathways :

  • Iodine displacement by hydroxyl radicals.
  • Ester hydrolysis to 3,4-difluoro-5-iodobenzoic acid .

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